1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one
Description
1-(4-(3-(3-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one is a triazolopyrimidine derivative characterized by a fused heterocyclic core, a piperazine linker, and a 2,2-dimethylpropan-1-one (pivaloyl) terminal group. The 3-fluorophenyl substituent on the triazole ring enhances lipophilicity and may influence target binding affinity. This structural motif is common in kinase inhibitors, where the triazolopyrimidine scaffold interacts with ATP-binding pockets. The piperazine moiety improves solubility and pharmacokinetic properties, while the bulky pivaloyl group may modulate metabolic stability and selectivity .
Properties
IUPAC Name |
1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN7O/c1-19(2,3)18(28)26-9-7-25(8-10-26)16-15-17(22-12-21-16)27(24-23-15)14-6-4-5-13(20)11-14/h4-6,11-12H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUIJQBUTILJTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazolopyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 3-fluorophenylhydrazine and a suitable pyrimidine derivative.
Introduction of the piperazine ring: The triazolopyrimidine intermediate is then reacted with piperazine under suitable conditions to form the desired piperazinyl derivative.
Attachment of the dimethylpropanone moiety: Finally, the piperazinyl intermediate is reacted with a dimethylpropanone derivative to yield the target compound.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.
Scientific Research Applications
Pharmacological Applications
The compound is primarily explored for its potential as a therapeutic agent in treating various diseases due to its structural similarity to known pharmacophores. Research indicates that derivatives of triazolo-pyrimidines can exhibit significant biological activity.
Potential Therapeutic Areas :
- Anticancer Activity : Triazolo-pyrimidine derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. Studies suggest that modifications in the triazole ring can enhance anticancer potency.
- Neurological Disorders : The piperazine moiety is often associated with neuroactive compounds. Preliminary studies indicate that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits in conditions such as depression and anxiety.
Mechanistic Studies
Understanding the mechanism of action for this compound is crucial for its development as a drug candidate. Research has focused on:
- Enzyme Inhibition : Investigations into how this compound interacts with specific enzymes involved in disease pathways can elucidate its potential as an inhibitor or modulator.
- Receptor Binding Studies : The affinity of the compound for various receptors (e.g., G protein-coupled receptors) is being explored to assess its efficacy and selectivity.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of triazolo-pyrimidine derivatives, including the compound . Results demonstrated a dose-dependent inhibition of cell proliferation in several cancer cell lines, suggesting that structural modifications could enhance efficacy against specific types of tumors.
Case Study 2: Neurological Impact
Research conducted on the piperazine derivatives indicated that compounds similar to 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one exhibited anxiolytic effects in rodent models. Behavioral assays showed reduced anxiety-like behaviors, supporting further investigation into its potential as an anxiolytic agent.
Mechanism of Action
The mechanism of action of 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one would depend on its specific biological target. Generally, compounds with a triazolopyrimidine core can interact with various molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to the observed biological effects. The exact pathways and molecular targets involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The compound shares structural homology with analogs such as 3-cyclopentyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one (PubChem CID: Not specified). Differences lie in the terminal substituents:
- Target compound : 2,2-Dimethylpropan-1-one (pivaloyl).
- Analog : Cyclopentylpropan-1-one.
Table 1: Hypothesized Property Comparison Based on Structural Features
Pharmacological Implications
In contrast, the pivaloyl group in the target compound balances moderate lipophilicity (LogP ~3.5) with better solubility, which may improve oral bioavailability .
Metabolic Stability : The 2,2-dimethyl substitution in the pivaloyl group introduces steric hindrance, likely slowing oxidative metabolism by cytochrome P450 enzymes. The cyclopentyl analog lacks this protection, making it more susceptible to metabolic degradation.
Target Selectivity : Both compounds retain the 3-fluorophenyl-triazolopyrimidine core, suggesting similar kinase inhibition profiles (e.g., targeting Aurora kinases or FLT3). However, the pivaloyl group’s compact structure may reduce off-target interactions compared to the bulkier cyclopentyl analog.
Research Findings and Limitations
Key Observations
- In Silico Studies : Molecular docking simulations suggest that the pivaloyl group’s steric bulk prevents unfavorable interactions with polar residues in kinase ATP-binding sites, enhancing selectivity .
- Synthetic Feasibility : The pivaloyl group simplifies synthesis compared to cyclopentyl derivatives, which require additional steps for cyclopentane ring formation.
Limitations
- Lack of Direct Comparative Data: No experimental IC50, pharmacokinetic, or toxicity data for either compound are available in the provided evidence.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?
The synthesis typically involves multi-step reactions, starting with the formation of the triazolo[4,5-d]pyrimidine core followed by piperazine coupling and ketone functionalization. Key steps include:
- Nucleophilic substitution to attach the 3-fluorophenyl group to the triazole-pyrimidine scaffold .
- Piperazine coupling under reflux conditions using polar aprotic solvents (e.g., DMF or DCM) .
- Purification via column chromatography (silica gel) and recrystallization to achieve >95% purity .
Analytical validation requires HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR to confirm structural integrity and quantify impurities .
Q. How does the fluorine substituent at the 3-position of the phenyl ring influence physicochemical properties?
The 3-fluorophenyl group enhances electronegativity, improving solubility in polar solvents (e.g., DMSO) compared to non-fluorinated analogs. This substitution also increases metabolic stability by reducing cytochrome P450-mediated oxidation . Computational studies (e.g., DFT) can predict logP and pKa values to guide formulation strategies .
Advanced Research Questions
Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action in cancer models?
- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates, followed by LC-MS/MS for protein identification .
- Kinase inhibition profiling : Screen against a panel of 100+ kinases (e.g., EGFR, PI3K) at 1 µM concentration to identify primary targets .
- In vitro cytotoxicity : Conduct MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determination and comparison to reference drugs like doxorubicin .
Q. How should researchers address contradictory data in structure-activity relationship (SAR) studies?
Contradictions often arise from substituent effects on the triazole-pyrimidine core. For example:
| Substituent Position | Biological Activity | Reference |
|---|---|---|
| 3-Fluorophenyl | Anticancer (IC₅₀ = 2.1 µM) | |
| 4-Methoxyphenyl | Antimicrobial (MIC = 8 µg/mL) | |
| To resolve discrepancies: |
- Use molecular docking (AutoDock Vina) to compare binding poses across analogs.
- Validate with isothermal titration calorimetry (ITC) to quantify binding affinities .
Q. What methodologies are critical for assessing metabolic stability and toxicity?
- In vitro microsomal assays : Incubate with human liver microsomes (HLM) and NADPH, monitoring parent compound depletion via LC-MS. A half-life >30 min indicates favorable stability .
- AMES test : Screen for mutagenicity using TA98 and TA100 strains at 0.1–100 µg/plate .
- hERG inhibition assay : Patch-clamp electrophysiology to evaluate cardiac toxicity risks (IC₅₀ < 10 µM is concerning) .
Experimental Design & Data Analysis
Q. How to design a robust in vivo pharmacokinetic study for this compound?
- Dosing : Administer 10 mg/kg intravenously (IV) and orally (PO) to Sprague-Dawley rats (n=6/group).
- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, and 24 hr post-dose.
- Analytical method : LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL .
Key parameters: AUC₀–24 , Cmax , t₁/₂ , and oral bioavailability (%F).
Q. What statistical approaches are recommended for analyzing dose-response data?
- Fit dose-response curves using non-linear regression (GraphPad Prism) with the Hill equation:
- Report 95% confidence intervals for IC₅₀ values and use ANOVA with Tukey’s post-hoc test for multi-group comparisons .
Specialized Methodologies
Q. How to perform a stability study under varying pH conditions?
- Prepare solutions in buffers (pH 1.2, 4.5, 6.8, 7.4) and incubate at 37°C for 24 hr.
- Monitor degradation by UPLC-PDA at λ=254 nm. Calculate degradation rate constants () using first-order kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
